molecular formula C16H18F3N3O B10941162 4-(difluoromethyl)-N-(3-ethoxypropyl)-6-(4-fluorophenyl)pyrimidin-2-amine

4-(difluoromethyl)-N-(3-ethoxypropyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Cat. No.: B10941162
M. Wt: 325.33 g/mol
InChI Key: QVMBRVJZOJBRAD-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(3-ETHOXYPROPYL)AMINE is a synthetic organic compound characterized by the presence of difluoromethyl, fluorophenyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(3-ETHOXYPROPYL)AMINE typically involves multiple steps, starting with the preparation of the pyrimidine core. The difluoromethyl group is introduced through a difluoromethylation reaction, which can be achieved using various reagents such as difluorocarbene precursors The fluorophenyl group is incorporated via a nucleophilic aromatic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(3-ETHOXYPROPYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(3-ETHOXYPROPYL)AMINE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be employed in the study of biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(3-ETHOXYPROPYL)AMINE involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups contribute to the compound’s binding affinity and selectivity for these targets. The pyrimidinyl core plays a crucial role in the compound’s overall activity, influencing its interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE
  • N-[4-(DIFLUOROMETHYL)-6-(4-CHLOROPHENYL)-2-PYRIMIDINYL]-N-(3-ETHOXYPROPYL)AMINE

Uniqueness

N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(3-ETHOXYPROPYL)AMINE is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and fluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18F3N3O

Molecular Weight

325.33 g/mol

IUPAC Name

4-(difluoromethyl)-N-(3-ethoxypropyl)-6-(4-fluorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C16H18F3N3O/c1-2-23-9-3-8-20-16-21-13(10-14(22-16)15(18)19)11-4-6-12(17)7-5-11/h4-7,10,15H,2-3,8-9H2,1H3,(H,20,21,22)

InChI Key

QVMBRVJZOJBRAD-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

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